molecular formula C18H17N3O2S2 B2694903 1-{4-[({3-methyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)methyl]phenyl}pyrrolidin-2-one CAS No. 1326840-23-6

1-{4-[({3-methyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)methyl]phenyl}pyrrolidin-2-one

Cat. No.: B2694903
CAS No.: 1326840-23-6
M. Wt: 371.47
InChI Key: FRYODHBXBJOQFS-UHFFFAOYSA-N
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Description

This compound features a thieno[3,2-d]pyrimidin-4(3H)-one core substituted with a 3-methyl-4-oxo group, a sulfanylmethyl linker, and a phenyl-pyrrolidin-2-one moiety. The thienopyrimidinone scaffold is a privileged structure in medicinal chemistry, known for its bioisosteric resemblance to purines, enabling interactions with kinase and enzyme active sites .

Properties

IUPAC Name

3-methyl-2-[[4-(2-oxopyrrolidin-1-yl)phenyl]methylsulfanyl]thieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O2S2/c1-20-17(23)16-14(8-10-24-16)19-18(20)25-11-12-4-6-13(7-5-12)21-9-2-3-15(21)22/h4-8,10H,2-3,9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRYODHBXBJOQFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=C(C=CS2)N=C1SCC3=CC=C(C=C3)N4CCCC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{4-[({3-methyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)methyl]phenyl}pyrrolidin-2-one typically involves multiple steps. One common method starts with the preparation of thieno[3,2-d]pyrimidine derivatives. This can be achieved by cyclizing 3-amino-thiophene-2-carboxylate derivatives using reagents such as formic acid or triethyl orthoformate .

This can be done by reacting the thienopyrimidine derivative with appropriate thiol and amine reagents under controlled conditions .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic route for scalability and cost-effectiveness. This could include using more efficient catalysts, optimizing reaction conditions, and employing continuous flow techniques to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-{4-[({3-methyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)methyl]phenyl}pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.

    Substitution: Various nucleophiles such as amines or alkyl halides; reactions often conducted in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

1-{4-[({3-methyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)methyl]phenyl}pyrrolidin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-{4-[({3-methyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)methyl]phenyl}pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and its analogs:

Compound Core Structure Substituents Molecular Weight (g/mol) Key Features References
1-{4-[({3-Methyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)methyl]phenyl}pyrrolidin-2-one Thieno[3,2-d]pyrimidin-4(3H)-one 3-Methyl-4-oxo, sulfanylmethyl-phenyl-pyrrolidin-2-one ~413 (estimated) Rigid pyrrolidinone tail; potential kinase inhibition
2-{[2-(4-Fluorophenyl)-2-oxoethyl]sulfanyl}-3-ethyl-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one Thieno[2,3-d]pyrimidin-4(3H)-one 3-Ethyl, 5,6-dimethyl, 2-(4-fluorophenyl-2-oxoethyl)sulfanyl 429.48 Fluorophenyl group enhances membrane permeability; dimethyl groups improve metabolic stability
3-(4-Ethoxyphenyl)-2-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-3H-pyrimido[5,4-b]indol-4(5H)-one Pyrimido[5,4-b]indol-4(5H)-one 4-Ethoxyphenyl, 2-(pyrrolidin-1-yl-2-oxoethyl)sulfanyl 462.55 Indole fusion expands π-stacking interactions; ethoxy group modulates lipophilicity
8-((4-(Pyridin-2-yl)piperazin-1-yl)methyl)pyrido[3,4-d]pyrimidin-4(3H)-one (44g) Pyrido[3,4-d]pyrimidin-4(3H)-one 8-((4-pyridin-2-ylpiperazin-1-yl)methyl) 350.39 Piperazine linker enhances solubility; pyridine moiety facilitates hydrogen bonding
3-Phenyl-2-(pyrrolidin-1-yl)-5,6-dihydro-8H-thiopyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4(3H)-one Thieno[2,3-d]pyrimidin-4(3H)-one 3-Phenyl, 2-pyrrolidin-1-yl, fused thiopyrano ring 369.49 Thiopyrano ring increases steric bulk; pyrrolidine enhances target affinity

Structural and Functional Insights

Core Heterocycle Variations: Thieno[3,2-d]pyrimidinones (target compound) vs. thieno[2,3-d]pyrimidinones (): The position of the sulfur atom in the thiophene ring alters electronic properties. Pyrido[3,4-d]pyrimidinones (): The nitrogen-rich pyrido core enhances solubility but may reduce blood-brain barrier penetration compared to thieno analogs .

Substituent Effects :

  • Sulfanylmethyl vs. Sulfanyl-alkylaryl : The target compound’s sulfanylmethyl-phenyl group provides a balance between solubility and target engagement, whereas bulkier substituents (e.g., 4-fluorophenyl in ) improve selectivity but increase molecular weight .
  • Pyrrolidin-2-one vs. Piperazine : The pyrrolidin-2-one tail in the target compound introduces rigidity, reducing off-target interactions compared to flexible piperazine linkers in .

Biological Activity Trends: Thieno[2,3-d]pyrimidinones () are reported as kinase inhibitors with IC50 values in the nanomolar range, while pyrido[3,4-d]pyrimidinones () show potent antiviral activity . The target compound’s pyrrolidin-2-one moiety may confer unique binding kinetics, as seen in analogs like , where similar groups improve half-life in preclinical models .

Biological Activity

1-{4-[({3-methyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)methyl]phenyl}pyrrolidin-2-one is a complex organic compound that belongs to the thienopyrimidine class. This compound has garnered attention due to its potential biological activities, including anti-inflammatory and anti-cancer properties. This article explores the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C16H22N4O2SC_{16}H_{22}N_{4}O_{2}S with a molecular weight of 334.4 g/mol. The unique structural features of this compound include a thieno[3,2-d]pyrimidine core and a pyrrolidine ring, which contribute to its biological activity.

Biological Activity Overview

The biological activity of this compound has been investigated through various in vitro and in vivo studies. Key findings include:

  • Anti-inflammatory Activity : Studies have shown that derivatives of thienopyrimidines exhibit significant anti-inflammatory effects. For instance, compounds similar to this compound have been reported to inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-alpha in cell cultures .
  • Anti-cancer Activity : Research indicates that thienopyrimidine derivatives can induce apoptosis in cancer cells. A study demonstrated that compounds with a similar scaffold showed cytotoxic effects against breast cancer cell lines by activating caspase pathways .
  • Enzyme Inhibition : The compound has also been evaluated for its ability to inhibit specific enzymes associated with disease pathways. For example, it may act as an inhibitor of certain kinases involved in cancer progression, although further studies are needed to confirm these interactions.

Case Studies

Several case studies highlight the biological efficacy of related compounds:

Case Study 1: Anti-inflammatory Effects

In a study involving animal models of inflammation, thienopyrimidine derivatives were administered to assess their impact on inflammatory markers. Results indicated a significant reduction in edema and inflammatory cytokine levels compared to control groups.

Case Study 2: Cancer Cell Line Studies

A series of experiments were conducted using various cancer cell lines (e.g., MCF-7 for breast cancer). The results showed that treatment with thienopyrimidine derivatives led to a dose-dependent decrease in cell viability, suggesting potential therapeutic applications in oncology.

Data Tables

Biological Activity Mechanism Reference
Anti-inflammatoryInhibition of IL-6 and TNF-alpha production
Cytotoxicity in cancer cellsInduction of apoptosis via caspase activation
Enzyme inhibitionTargeting specific kinases involved in cancer
Compound Activity IC50 Value (µM) Reference
Thienopyrimidine AAnti-cancer15
Thienopyrimidine BAnti-inflammatory20

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-{4-[({3-methyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)methyl]phenyl}pyrrolidin-2-one, and how can reaction yields be optimized?

  • Methodology :

  • Stepwise synthesis : Combine thieno[3,2-d]pyrimidin-4-one derivatives with substituted phenyl-pyrrolidin-2-one intermediates via sulfanyl linkage. Catalytic acid (e.g., p-toluenesulfonic acid) enhances thiourea-mediated cyclization steps, as demonstrated in analogous chromeno-pyrimidine syntheses .
  • Yield optimization : Use a 3:1 molar ratio of aldehyde to thiourea derivatives to minimize side reactions. Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane eluent) to improve final product purity .

Q. Which spectroscopic techniques are most reliable for confirming the structure of this compound?

  • Methodology :

  • ¹H/¹³C NMR : Assign peaks based on coupling patterns (e.g., pyrrolidin-2-one carbonyl at ~175 ppm, thieno-pyrimidine protons at 6.5–8.5 ppm) .
  • Mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., m/z 403.12 [M+H]⁺ for C₁₉H₁₈N₂O₂S₂) with <2 ppm error tolerance .
  • X-ray crystallography : Resolve structural ambiguities (e.g., sulfanyl-methyl bridge conformation) using single-crystal data (R factor <0.05) .

Advanced Research Questions

Q. How can computational modeling predict the drug-likeness and bioavailability of this compound?

  • Methodology :

  • Physicochemical properties : Use SwissADME or Molinspiration to calculate logP (~2.5), topological polar surface area (~90 Ų), and H-bond donors/acceptors. Ideal ranges: logP 2–3, TPSA <140 Ų .
  • Oral bioavailability : Apply Lipinski’s Rule of Five (molecular weight <500, ≤5 H-bond donors). For this compound, molecular weight (~390) and H-bond donors (≤2) suggest favorable absorption .

Q. What experimental strategies resolve discrepancies in biological activity data across studies?

  • Methodology :

  • Dose-response standardization : Use in vitro assays (e.g., IC₅₀ determination) with controls for batch-to-batch variability. Replicate studies in ≥3 independent experiments .
  • Mechanistic validation : Cross-validate target engagement via SPR (surface plasmon resonance) or thermal shift assays to confirm binding to pyrimidine-dependent enzymes .

Q. How can crystallographic disorder in the thieno-pyrimidine core be addressed during structural analysis?

  • Methodology :

  • Data refinement : Apply SHELXL’s PART instruction to model disorder (e.g., methyl group orientation). Use restraints (e.g., DFIX, SIMU) to stabilize thermal parameters .
  • Validation tools : Check residual density maps (≤0.3 eÅ⁻³) and ADPs (anisotropic displacement parameters) using PLATON .

Q. What are the best practices for designing SAR studies on this compound’s derivatives?

  • Methodology :

  • Scaffold modification : Systematically vary substituents (e.g., replace pyrrolidin-2-one with piperidin-2-one) to assess impact on bioactivity .
  • Statistical analysis : Use multivariate regression (e.g., PLS) to correlate substituent electronic/hydrophobic parameters (Hammett σ, π values) with activity trends .

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